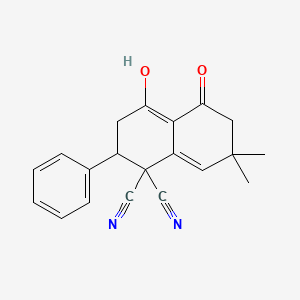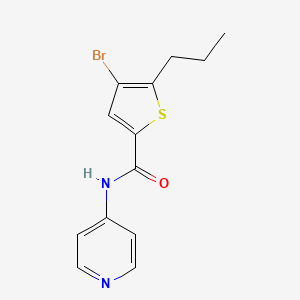
bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate, also known as FPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a phosphoramidate ester that has been synthesized using various methods.
Mecanismo De Acción
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate acts as a flame retardant by releasing phosphorus-containing radicals that react with the combustion chain reaction and interrupt the process. It also acts as an anti-corrosive agent by forming a protective layer on metal surfaces. As a pesticide, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme essential for nerve function.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on human health. However, it has been found to have some effects on the nervous system, including inhibition of acetylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has several advantages for use in lab experiments, including its low toxicity, stability, and effectiveness as a flame retardant and anti-corrosive agent. However, its effectiveness as a pesticide is limited due to its relatively weak inhibitory activity against acetylcholinesterase.
Direcciones Futuras
There are several potential future directions for research on bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate. One area of interest is the development of more effective flame retardant materials using this compound. Another potential direction is the development of more potent anti-corrosive agents using this compound as a starting point. Additionally, further research is needed to explore the potential of this compound as a pesticide and to identify more effective inhibitors of acetylcholinesterase.
Métodos De Síntesis
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate can be synthesized by reacting 2-fluoroaniline and 4-propoxyphenol with phosphorus oxychloride and triethylamine. The resulting compound is purified using column chromatography.
Aplicaciones Científicas De Investigación
Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has been found to have potential applications in various fields of scientific research. It has been studied as a potential flame retardant due to its ability to inhibit the combustion process. This compound has also been studied for its anti-corrosive properties and as a potential pesticide.
Propiedades
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2NO4P/c1-2-15-26-17-13-11-16(12-14-17)24-29(25,27-20-9-5-3-7-18(20)22)28-21-10-6-4-8-19(21)23/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQWRKGGRIIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-phenoxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5005810.png)
![N-(2-furylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005816.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N,N-diisopropylbenzamide](/img/structure/B5005822.png)
![1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5005827.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5005855.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B5005864.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)

![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)

![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)
